9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine
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Overview
Description
9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine is an organic compound with the molecular formula C10H8BrN3O It is a heterocyclic compound containing bromine, nitrogen, and oxygen atoms within its structure
Preparation Methods
The synthesis of 9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of brominated intermediates and imidazole derivatives, followed by cyclization to form the oxazepine ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Chemical Reactions Analysis
9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation may involve the use of reagents like potassium permanganate (KMnO4), while reduction may use reagents like sodium borohydride (NaBH4).
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures, depending on the reaction conditions and reagents used.
Scientific Research Applications
9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine can be compared with other similar compounds, such as:
9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine: This compound has a similar structure but differs in the position of the nitrogen atoms within the ring.
9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]oxazepine: This compound contains an additional iodine atom, which may alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of the bromine atom, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C10H8BrN3O |
---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
12-bromo-9-oxa-3,6,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),2,4,11,13-pentaene |
InChI |
InChI=1S/C10H8BrN3O/c11-7-5-8-9(13-6-7)10-12-1-2-14(10)3-4-15-8/h1-2,5-6H,3-4H2 |
InChI Key |
LXWATXCZVAUSGK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C3=NC=CN31)N=CC(=C2)Br |
Origin of Product |
United States |
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